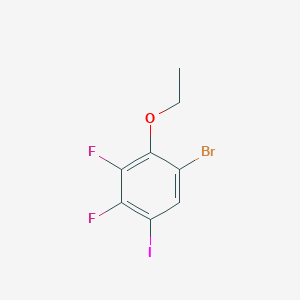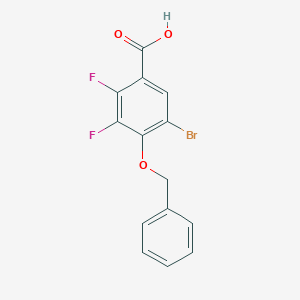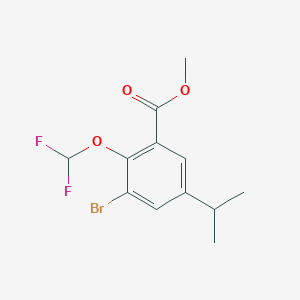
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H4F4O3 It is a derivative of benzoic acid, characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid are G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes, including sensory perception, immune response, and neurotransmission .
Mode of Action
The trifluoromethyl and fluoride groups introduced by this compound improve the agonistic activity of GPCRs . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins . This interaction enhances the receptor’s response to its natural ligand or allows the compound to act as a ligand itself, triggering a cellular response .
Biochemical Pathways
GPCRs are known to activate various intracellular signaling cascades, including the cyclic AMP (cAMP) pathway, phosphatidylinositol pathway, and various protein kinase pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. By acting as an agonist at these receptors, it could potentially influence processes such as neurotransmission, immune response, and sensory perception .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl and fluoride group introduced by 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .
Cellular Effects
It is known that the compound’s fluorinated groups can interact with proteins, potentially influencing cell function .
Molecular Mechanism
It is known that the compound’s fluorinated groups can form halogen bonds with proteins, potentially influencing their activity .
Temporal Effects in Laboratory Settings
It is known that the compound has a half-life of 769.3 hours (32.05 days) in a model river and 8513 hours (354.7 days) in a model lake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of fluorine and trifluoromethyl groups onto a benzoic acid derivative through electrophilic aromatic substitution reactions. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-3-carboxy-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-hydroxymethyl-4-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and trifluoromethyl groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-nitrobenzoic acid
- 2,6-Difluorobenzoic acid
Uniqueness
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of a formyl group with fluorine and trifluoromethyl groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O3/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHTVWGFBFYXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
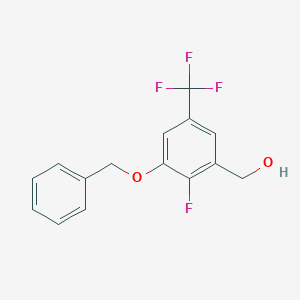
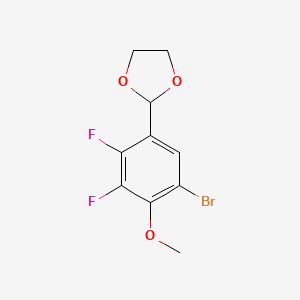
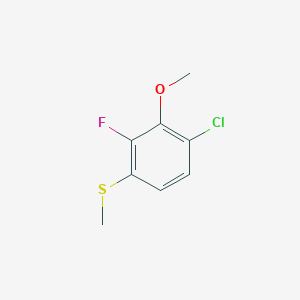
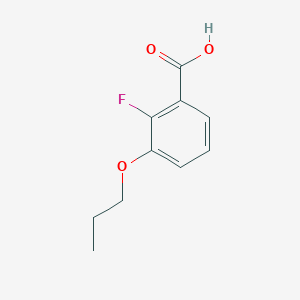
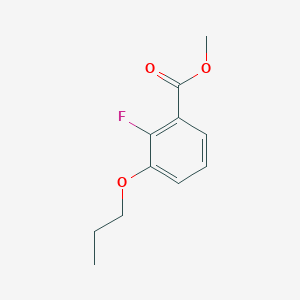
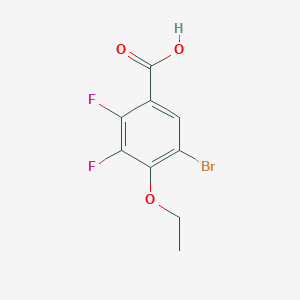
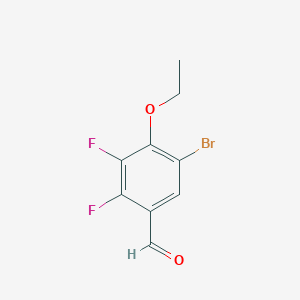
![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)
![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)
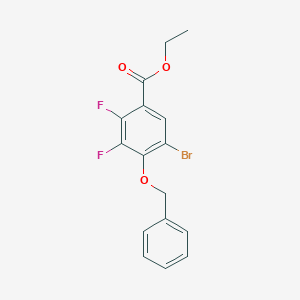
![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)
